"synthesis and characterization of N-Ethyl-5-nitroquinolin-6-amine"
"synthesis and characterization of N-Ethyl-5-nitroquinolin-6-amine"
An In-Depth Technical Guide to the Synthesis and Characterization of N-Ethyl-5-nitroquinolin-6-amine
This guide provides a comprehensive technical overview for the synthesis and characterization of the novel compound, N-Ethyl-5-nitroquinolin-6-amine (CAS No. 99601-37-3)[1]. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a proposed synthetic pathway and a detailed analytical workflow to confirm the compound's identity and purity. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through rigorous characterization.
Introduction and Rationale
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine and primaquine[2][3]. The introduction of substituents onto the quinoline scaffold is a well-established strategy to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules[4]. N-alkylation of aminoquinolines, in particular, can significantly impact a compound's lipophilicity and its ability to interact with biological targets[4].
The target molecule, N-Ethyl-5-nitroquinolin-6-amine, possesses a unique combination of structural features: a quinoline core, a nitro group which is a strong electron-withdrawing group, and an N-ethylamino substituent. The nitro group can influence the electronic properties of the aromatic system and may serve as a handle for further chemical transformations[5][6]. This guide provides a robust framework for the synthesis and definitive characterization of this promising chemical entity.
Proposed Synthesis of N-Ethyl-5-nitroquinolin-6-amine
The most direct and logical approach to the synthesis of N-Ethyl-5-nitroquinolin-6-amine is the selective N-alkylation of the precursor 5-amino-6-nitroquinoline (CAS No. 35975-00-9)[7][8][9]. This method is favored due to the commercial availability of the starting material and the well-documented reactivity of aminoquinolines in alkylation reactions[10][11].
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-Ethyl-5-nitroquinolin-6-amine.
Detailed Experimental Protocol
Materials:
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5-Amino-6-nitroquinoline (1.0 eq)
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Ethyl iodide (1.2 eq)
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Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography elution
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-6-nitroquinoline and anhydrous potassium carbonate.
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Add anhydrous DMF to the flask to dissolve the starting materials. Stir the mixture for 10-15 minutes at room temperature. The choice of DMF as a solvent is due to its polar aprotic nature, which facilitates Sₙ2 reactions.
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Slowly add ethyl iodide to the reaction mixture.
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Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After the reaction is complete, cool the mixture to room temperature and quench by pouring it into cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to yield N-Ethyl-5-nitroquinolin-6-amine as a solid.
Characterization of N-Ethyl-5-nitroquinolin-6-amine
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.22 g/mol [12] |
| Appearance | Expected to be a yellow or orange solid[7] |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following tables outline the expected spectroscopic data for N-Ethyl-5-nitroquinolin-6-amine.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 | dd | 1H | H-2 | Downfield shift due to proximity to the quinoline nitrogen. |
| ~8.5 | d | 1H | H-4 | Aromatic proton on the pyridine ring. |
| ~7.8 | d | 1H | H-8 | Aromatic proton on the benzene ring. |
| ~7.4 | dd | 1H | H-3 | Aromatic proton on the pyridine ring. |
| ~7.2 | d | 1H | H-7 | Aromatic proton on the benzene ring. |
| ~6.5 | br s | 1H | NH | Broad singlet for the amine proton, may exchange with D₂O. |
| ~3.4 | q | 2H | -CH₂- | Methylene protons of the ethyl group, coupled to the methyl protons. |
| ~1.4 | t | 3H | -CH₃ | Methyl protons of the ethyl group, coupled to the methylene protons. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~150 | C-8a |
| ~148 | C-6 |
| ~145 | C-4 |
| ~135 | C-5 |
| ~130 | C-8 |
| ~125 | C-4a |
| ~122 | C-3 |
| ~120 | C-7 |
| ~40 | -CH₂- |
| ~15 | -CH₃ |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 3400 | N-H stretch (secondary amine) |
| 2850 - 2960 | C-H stretch (aliphatic) |
| 1580 - 1620 | C=C stretch (aromatic) |
| 1500 - 1550 | N-O stretch (nitro group) |
| 1340 - 1380 | N-O stretch (nitro group) |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z Value | Assignment |
| 218.09 | [M+H]⁺ |
| 240.07 | [M+Na]⁺ |
Safety and Handling
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.
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Ventilation: All manipulations should be performed in a well-ventilated fume hood.
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Nitro Compounds: Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Avoid heating the compound to high temperatures and protect it from shock.
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Reagents: Ethyl iodide is a lachrymator and should be handled with care. DMF is a skin irritant and can be absorbed through the skin.
Conclusion
This technical guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of N-Ethyl-5-nitroquinolin-6-amine. The proposed N-alkylation of 5-amino-6-nitroquinoline offers a straightforward route to this novel compound. The comprehensive characterization plan, including NMR, FT-IR, and mass spectrometry, will ensure the unambiguous confirmation of the product's structure and purity. This information is intended to empower researchers in their efforts to explore the potential applications of this and related quinoline derivatives in drug discovery and development.
References
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- BLD Pharm. N-Ethyl-5-nitroquinolin-6-amine | 99601-37-3.
- CROCHEM. N-Ethyl-5-nitroquinolin-6-amine CAS:99601-37-3 manufacturer & supplier.
-
Fujita, T., & Nishi, H. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 23(11), 2912. [Link]
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Gorka, A. P., et al. (2012). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. ACS Medicinal Chemistry Letters, 3(10), 823–827. [Link]
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Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
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Reyes-Melo, K., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1287955. [Link]
- CymitQuimica. 5-Amino-6-nitroquinoline | CAS 35975-00-9.
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Nishi, H., & Fujita, T. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(16), 3632. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2026).
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ResearchGate. Synthesis of nitroquinoline derivatives. [Link]
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NIST. 5-Amino-6-nitroquinoline. [Link]
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